molecular formula C6H6ClF3O B12862120 3-(Trifluoromethyl)cyclobutanecarbonyl chloride

3-(Trifluoromethyl)cyclobutanecarbonyl chloride

Cat. No.: B12862120
M. Wt: 186.56 g/mol
InChI Key: GCAWLKZNHKTPDY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclobutanecarbonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarbonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of cyclobutanecarbonyl chloride using trifluoromethylating agents such as trifluoromethyl sulfonyl chloride under photoredox catalysis .

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutanecarbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Oxidized derivatives of the cyclobutanecarbonyl chloride.

    Reduction Reactions: Reduced forms of the compound, potentially leading to alcohols or hydrocarbons.

Scientific Research Applications

3-(Trifluoromethyl)cyclobutanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzoyl chloride
  • Trifluoromethyl sulfonyl chloride

Comparison

3-(Trifluoromethyl)cyclobutanecarbonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to similar compounds like 3-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzoyl chloride. The presence of the cyclobutane ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C6H6ClF3O

Molecular Weight

186.56 g/mol

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carbonyl chloride

InChI

InChI=1S/C6H6ClF3O/c7-5(11)3-1-4(2-3)6(8,9)10/h3-4H,1-2H2

InChI Key

GCAWLKZNHKTPDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(F)(F)F)C(=O)Cl

Origin of Product

United States

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